molecular formula C22H33N3O3 B2543604 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 2034240-54-3

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2543604
CAS No.: 2034240-54-3
M. Wt: 387.524
InChI Key: LIQJQIRXUWOHJR-UHFFFAOYSA-N
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Description

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic compound that features a piperidine ring, an oxane ring, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine and oxane rings, followed by their coupling with ethanediamide. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can be compared with other similar compounds, such as:

The uniqueness of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-16(2)18-3-5-19(6-4-18)24-22(27)21(26)23-15-17-7-11-25(12-8-17)20-9-13-28-14-10-20/h3-6,16-17,20H,7-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJQIRXUWOHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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